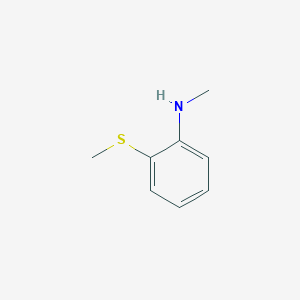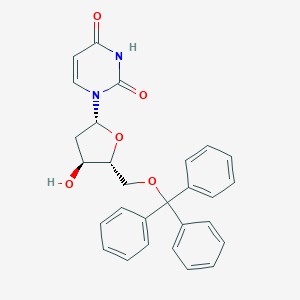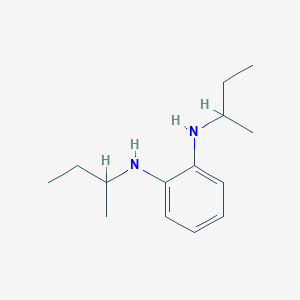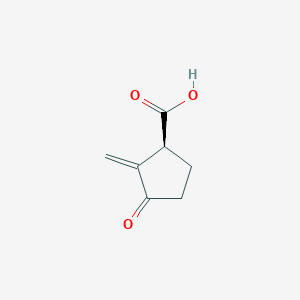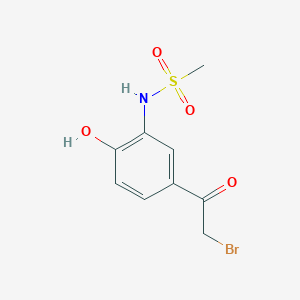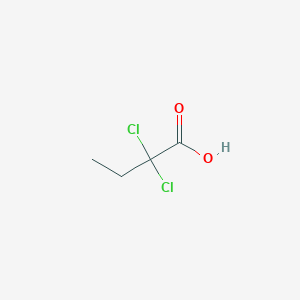
2,2-Dichlorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorobutanoic acid (DCBA) is a synthetic organic compound that belongs to the family of chlorinated carboxylic acids. It is a colorless liquid that has a strong odor. DCBA is widely used in the agricultural industry as a herbicide to control weeds in various crops. It is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in bacterial and fungal cells. This leads to the disruption of cell metabolism and ultimately cell death.
Effets Biochimiques Et Physiologiques
2,2-Dichlorobutanoic acid has been shown to have toxic effects on various organisms, including humans. Exposure to 2,2-Dichlorobutanoic acid can cause skin irritation, eye irritation, and respiratory tract irritation. Ingestion of 2,2-Dichlorobutanoic acid can lead to gastrointestinal irritation, liver damage, and kidney damage. Long-term exposure to 2,2-Dichlorobutanoic acid has been associated with an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichlorobutanoic acid is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also readily available and relatively inexpensive. However, its toxic properties limit its use in certain experiments, and appropriate safety measures must be taken when handling 2,2-Dichlorobutanoic acid.
Orientations Futures
There are several future directions for research on 2,2-Dichlorobutanoic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure and mechanism of action of 2,2-Dichlorobutanoic acid. Another area of research is the investigation of the environmental impact of 2,2-Dichlorobutanoic acid and its potential for bioaccumulation in the food chain. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Dichlorobutanoic acid and its toxic effects on humans and other organisms.
Méthodes De Synthèse
2,2-Dichlorobutanoic acid can be synthesized by the chlorination of butyric acid using a mixture of chlorine gas and sulfuric acid. The reaction takes place in a glass reactor equipped with a cooling system and a stirrer. The yield of 2,2-Dichlorobutanoic acid is dependent on the concentration of the reactants, reaction time, and temperature.
Applications De Recherche Scientifique
2,2-Dichlorobutanoic acid has been extensively studied for its biological and chemical properties. It is used as a model compound in various scientific studies to investigate the mechanism of action of other chlorinated carboxylic acids. 2,2-Dichlorobutanoic acid has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents.
Propriétés
Numéro CAS |
13023-00-2 |
|---|---|
Nom du produit |
2,2-Dichlorobutanoic acid |
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
156.99 g/mol |
Nom IUPAC |
2,2-dichlorobutanoic acid |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |
Clé InChI |
OBLYWUBMZGHQDN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)(Cl)Cl |
SMILES canonique |
CCC(C(=O)O)(Cl)Cl |
Autres numéros CAS |
13023-00-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



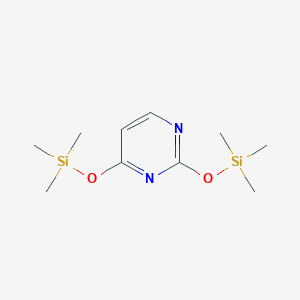
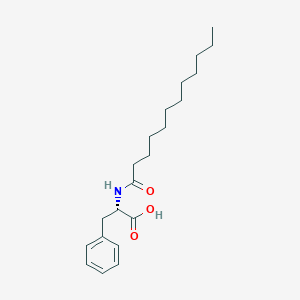
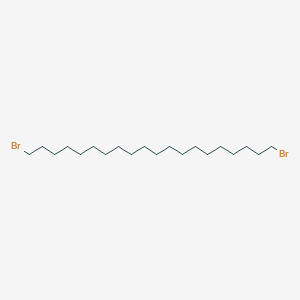
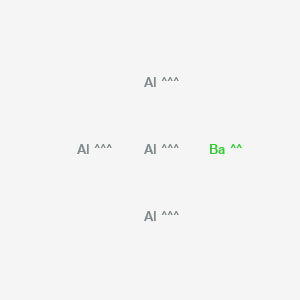

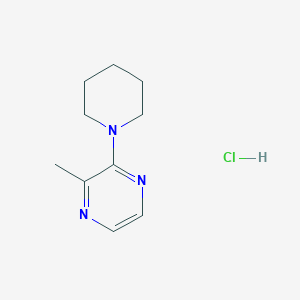
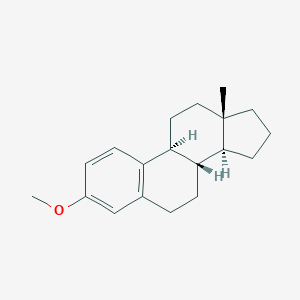
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

